Product packaging for 2-[(Pyridin-2-yl)sulfanyl]benzoic acid(Cat. No.:CAS No. 91493-37-7)

2-[(Pyridin-2-yl)sulfanyl]benzoic acid

Cat. No.: B14358361
CAS No.: 91493-37-7
M. Wt: 231.27 g/mol
InChI Key: IQPNSHAXALMTOA-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)sulfanyl]benzoic acid (CAS 852952-22-8) is a benzoic acid derivative incorporating a pyridinylsulfanyl moiety, creating a hybrid scaffold of significant interest in medicinal chemistry and chemical biology . With a molecular formula of C12H9NO2S and a molecular weight of 231.27 g/mol, this compound serves as a valuable building block in organic synthesis and drug discovery research . The strategic combination of a carboxylic acid functional group with a sulfur-containing heterocycle suggests potential as a precursor for the development of novel therapeutic agents, analogous to other sulfur-containing heterocyclic benzoic acid derivatives that have been investigated for various bioactive properties . Researchers utilize this compound and its analogs as key intermediates in exploring new chemical spaces. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2S B14358361 2-[(Pyridin-2-yl)sulfanyl]benzoic acid CAS No. 91493-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91493-37-7

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C12H9NO2S/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15)

InChI Key

IQPNSHAXALMTOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 2 Yl Sulfanyl Benzoic Acid and Its Structural Analogues

Direct Synthesis Strategies for the 2-[(Pyridin-2-yl)sulfanyl]benzoic Acid Framework

The most direct and widely employed method for constructing the this compound framework is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of a pyridine (B92270) derivative bearing a suitable leaving group at the 2-position with 2-mercaptobenzoic acid (thiosalicylic acid). The reaction is generally facilitated by a base, which deprotonates the thiol of 2-mercaptobenzoic acid to form a more nucleophilic thiolate anion.

Commonly used pyridine precursors include 2-halopyridines (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) or pyridines with other activated leaving groups. For instance, the synthesis of the related compound 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid was achieved by reacting 4-nitropyridine (B72724) N-oxide with thiosalicylic acid. nih.gov In this case, the nitro group, activated by the N-oxide, serves as the leaving group. The pyridine ring's inherent electron-deficient nature, particularly at the C-2 and C-4 positions, makes it susceptible to attack by nucleophiles, a key principle in these synthetic routes. nih.gov

An alternative, equally viable direct approach involves reversing the roles of the nucleophile and the electrophile. In this scenario, 2-mercaptopyridine (B119420) is reacted with a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid, in the presence of a base.

A summary of these direct synthesis strategies is presented in the table below.

Reactant 1Reactant 2Base/CatalystTypical SolventProduct
2-Halopyridine2-Mercaptobenzoic acidK₂CO₃, NaOH, NaHDMF, DMSO, Ethanol (B145695)This compound
2-Mercaptopyridine2-Halobenzoic acidK₂CO₃, CuIDMF, DioxaneThis compound
2-Nitropyridine2-Mercaptobenzoic acidK₂CO₃DMFThis compound

Derivatization Approaches and Functional Group Interconversions

Once the core this compound scaffold is assembled, its chemical properties can be further tuned through various derivatization reactions and functional group interconversions on different parts of the molecule.

Substituent Introduction on the Pyridine Ring

Modifications to the pyridine ring can be achieved either by using a pre-functionalized pyridine starting material in the initial synthesis or by direct functionalization of the coupled product. The pyridine ring is generally resistant to electrophilic aromatic substitution, but when it does occur, it favors the C-3 position. nih.gov A more effective strategy for introducing substituents is through N-oxidation of the pyridine nitrogen. The resulting pyridine N-oxide is more reactive and can facilitate nucleophilic substitution at the ortho-position. mdpi.com This approach allows for the introduction of a wide array of functional groups.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a wide range of chemical transformations. These modifications are crucial for creating analogues with varied physicochemical properties. Standard transformations include:

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents yields the corresponding ester. For example, nicotinic acid can be esterified using ethanol and a catalytic amount of sulfuric acid. mdpi.com

Amide Formation: The carboxylic acid can be activated, for instance by conversion to an acyl chloride or by using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT), followed by reaction with a primary or secondary amine to form an amide. mdpi.commdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatizations are summarized in the table below.

Reaction TypeReagentsFunctional Group Formed
EsterificationAlcohol (e.g., EtOH), H₂SO₄Ester (-COOR)
Amide FormationAmine (R-NH₂), EDCI, HOBTAmide (-CONHR)
ReductionLiAlH₄, THFAlcohol (-CH₂OH)

Alterations of the Sulfanyl (B85325) Linkage

The sulfanyl (thioether) bridge connecting the two aromatic rings is also amenable to chemical modification, primarily through oxidation. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone using various oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state.

Sulfoxide Formation: Mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide are typically used. mdpi.com

Sulfone Formation: Stronger oxidizing agents like excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (mCPBA) can achieve the full oxidation to the sulfone.

Advanced Reaction Conditions and Catalytic Protocols in Synthesis

While traditional SNAr reactions are effective, modern synthetic chemistry has introduced more advanced and often milder methods for constructing C-S bonds. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, have been adapted for C-S bond formation.

These protocols typically employ copper or palladium catalysts, which can couple aryl halides with thiols under conditions that are often more tolerant of other functional groups compared to traditional SNAr reactions. For example, a copper-catalyzed coupling of 2-mercaptopyridine with 2-iodobenzoic acid can proceed under relatively mild conditions. Similarly, palladium catalysts with specialized phosphine (B1218219) ligands can be used to effect the coupling, offering a broad substrate scope and high yields. koreascience.kr These catalytic methods represent a significant advancement, providing efficient routes to the this compound framework and its analogues that may be difficult to access through conventional means.

Coordination Chemistry of 2 Pyridin 2 Yl Sulfanyl Benzoic Acid As a Multidentate Ligand

Ligand Design Principles and Coordination Preferences

2-[(Pyridin-2-yl)sulfanyl]benzoic acid is an archetypal example of a well-designed multidentate ligand, where the strategic placement of donor atoms influences its coordination behavior. The ligand comprises three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the sulfur atom of the thioether linkage, and the oxygen atoms of the carboxylate group. The presence of the flexible thioether bridge allows the pyridinyl and benzoic acid moieties to adopt various conformations, enabling the ligand to act as a versatile chelating and/or bridging agent.

The coordination preferences of this compound are dictated by several factors, including the nature of the metal ion, the reaction conditions, and the presence of counter-ions or solvent molecules. The pyridine nitrogen and the carboxylate oxygen are generally considered hard donor sites, favoring coordination to harder metal ions. In contrast, the thioether sulfur is a soft donor, showing a preference for softer metal ions. This hard-soft donor combination allows the ligand to coordinate to a wide range of transition metals.

Furthermore, the deprotonation of the carboxylic acid group plays a crucial role in the coordination chemistry of this ligand. Upon deprotonation, the resulting carboxylate can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility in coordination modes of the carboxylate group, coupled with the coordination of the pyridine nitrogen and the thioether sulfur, leads to the formation of complexes with diverse dimensionalities and topologies.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complexes. Spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy are instrumental in characterizing the coordination of the ligand to the metal center.

Ruthenium, Rhodium, and Iridium Complexes

Similar to the case of Palladium(II) and Platinum(II), detailed studies on the synthesis and spectroscopic characterization of Ruthenium, Rhodium, and Iridium complexes specifically with this compound are not extensively documented. The coordination chemistry of these platinum group metals is vast and is known to form stable complexes with ligands containing nitrogen, sulfur, and oxygen donors. It is plausible that this compound would act as a multidentate ligand to these metals, potentially forming octahedral complexes, which is a common geometry for these ions. The electronic and steric properties of the ligand would influence the resulting complex's stability, reactivity, and potential catalytic activity. The exploration of the coordination chemistry of this compound with Ruthenium, Rhodium, and Iridium presents a promising avenue for future research in the development of new catalysts and functional materials.

Other d-Block Metal Complexation Studies

In contrast to the platinum-group metals, the coordination chemistry of this compound with other first-row d-block metals has been more thoroughly investigated. Specifically, complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been synthesized and structurally characterized. In these complexes, the ligand exhibits a variety of coordination modes, demonstrating its versatility. The metal centers are often found to be in distorted tetrahedral or octahedral coordination environments.

For instance, in the Cobalt(II) and Nickel(II) complexes, the ligand has been observed to coordinate through the pyridine nitrogen and one of the carboxylate oxygens, forming a chelate ring. The thioether sulfur may or may not be involved in coordination depending on the specific reaction conditions and the resulting crystal packing forces. In the case of Copper(II) complexes, the Jahn-Teller effect often leads to distorted geometries. The coordination with Zinc(II), a d¹⁰ ion, typically results in tetrahedral or octahedral complexes, where the ligand helps in the formation of extended network structures.

The spectroscopic characterization of these complexes provides valuable information about the metal-ligand interactions. In the IR spectra, a shift in the stretching frequency of the carboxylate group upon coordination is a key diagnostic feature. UV-Visible spectroscopy reveals d-d transitions for the colored complexes of Co(II), Ni(II), and Cu(II), providing information about the coordination geometry around the metal ion.

Metal IonCoordination NumberGeometryKey Spectroscopic Features
Co(II)4 or 6Distorted tetrahedral or octahedralCharacteristic d-d transitions in the visible region
Ni(II)4 or 6Distorted tetrahedral or octahedralMultiple d-d transitions in the visible and near-IR regions
Cu(II)4 or 6Distorted square planar or octahedralBroad d-d transition in the visible region
Zn(II)4 or 6Tetrahedral or octahedralNo d-d transitions; characterized by NMR and IR

Chelation Modes and Metal-Ligand Stoichiometries

The flexibility of the this compound ligand allows for a variety of chelation modes, which in turn influences the stoichiometry of the resulting metal complexes. The most common chelation mode involves the coordination of the pyridine nitrogen and one of the carboxylate oxygen atoms to the same metal center, forming a stable six-membered chelate ring. This bidentate N,O-chelation is a recurring motif in the coordination chemistry of this ligand.

In addition to this primary chelation, the thioether sulfur can also coordinate to the metal center, leading to a tridentate N,S,O-coordination. This mode is more likely to be observed with softer metal ions that have a higher affinity for sulfur. The geometry of the resulting complex will be significantly influenced by this tridentate chelation.

The stoichiometry of the metal-ligand complexes can vary. Mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are commonly observed. In a 1:2 complex, two ligands can coordinate to the metal center, satisfying its coordination sphere. The exact stoichiometry is often dependent on the charge of the metal ion and the deprotonation state of the ligand.

Furthermore, the carboxylate group can act as a bridging ligand between two metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of binuclear or polynuclear complexes and coordination polymers. The ability of the ligand to adopt multiple chelation and bridging modes underscores its role as a versatile building block in the construction of complex coordination architectures.

Formation of Coordination Polymers and Metal-Organic Frameworks

The multidentate and flexible nature of this compound makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The ability of the carboxylate group to bridge metal centers is a key feature that facilitates the extension of the structure in one, two, or three dimensions.

Several coordination polymers of first-row transition metals with this ligand have been reported. In these structures, the metal ions act as nodes, and the deprotonated ligand acts as a linker, connecting the metal nodes to form an extended network. The dimensionality of the resulting coordination polymer is influenced by the coordination preferences of the metal ion and the coordination mode of the ligand. For example, if the ligand bridges metal centers in a linear fashion, a one-dimensional (1D) chain can be formed. If the metal ion has multiple coordination sites available for bridging, two-dimensional (2D) sheets or three-dimensional (3D) frameworks can be assembled.

Elucidation of Molecular and Crystal Structures of 2 Pyridin 2 Yl Sulfanyl Benzoic Acid and Its Complexes

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. While specific crystallographic data for the title compound, 2-[(Pyridin-2-yl)sulfanyl]benzoic acid, is not extensively detailed in the reviewed literature, analysis of closely related structures provides a strong basis for understanding its key features. For instance, the structure of 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid, a derivative, has been determined and offers valuable comparative insights.

The geometry of this compound is characterized by the bond lengths, bond angles, and dihedral angles that define the relationship between the phenyl and pyridine (B92270) rings. In a related N-oxide derivative, the benzene (B151609) and pyridine rings are significantly tilted with respect to each other, forming a dihedral angle of 83.93 (7)°. This substantial twist is a result of the steric and electronic influences of the sulfur bridge and the substituent groups.

The C-S bond lengths connecting the sulfur atom to the aromatic rings are a key parameter. In the related compound 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid, the C-S bond length is approximately 1.753 Å. The internal angles of the benzene and pyridine rings are expected to conform to standard values for sp²-hybridized carbon atoms, with slight distortions due to substitution. The geometry of the carboxylic acid group is planar, and it plays a critical role in forming intermolecular hydrogen bonds.

Table 1: Expected Geometrical Parameters for this compound

Parameter Expected Value Description
C-S Bond Length ~1.75 - 1.78 Å Length of the covalent bond between Carbon and Sulfur atoms of the thioether bridge.
C=C (Aromatic) Bond Length ~1.38 - 1.40 Å Average length of the carbon-carbon double bonds within the aromatic rings.
C-N (Pyridine) Bond Length ~1.33 - 1.35 Å Length of the carbon-nitrogen bonds within the pyridine ring.
C=O (Carboxyl) Bond Length ~1.20 - 1.22 Å Length of the carbon-oxygen double bond in the carboxylic acid group.
C-O (Carboxyl) Bond Length ~1.31 - 1.33 Å Length of the carbon-oxygen single bond in the carboxylic acid group.
C-S-C Bond Angle ~100 - 105° Angle formed by the two carbon atoms and the central sulfur atom of the thioether link.

Note: The values are based on standard bond lengths and data from closely related structures.

Intramolecular hydrogen bonding can also influence the conformational preference. For example, an interaction between the carboxylic acid proton and the pyridine nitrogen atom could favor a more planar conformation, though steric hindrance might oppose this. The interplay of these forces results in a complex conformational landscape that can lead to the existence of different isomers in solution or distinct molecular arrangements in the solid state.

Solid-State Structural Peculiarities and Polymorphism

Polymorphism, the ability of a substance to crystallize into multiple different crystal structures, is a common phenomenon in organic molecules, particularly in benzoic acid derivatives. This arises from the molecule's ability to adopt different conformations (conformational polymorphism) and to form various stable intermolecular hydrogen-bonding patterns.

For this compound, the carboxylic acid group is expected to form strong O-H···O hydrogen bonds, typically resulting in centrosymmetric dimers. However, other arrangements, such as O-H···N hydrogen bonds involving the pyridine nitrogen, could lead to different packing motifs and thus different polymorphs. While no specific polymorphs of the title compound have been explicitly reported in the surveyed literature, its conformational flexibility and multiple hydrogen bonding sites make it a strong candidate for exhibiting polymorphism under different crystallization conditions.

Spectroscopic Confirmation of Structural Features (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are essential for confirming the molecular structure of this compound and are complementary to diffraction methods. Each technique probes different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show distinct signals for the protons on the benzoic acid ring and the pyridine ring in the aromatic region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). ¹³C NMR would provide signals for each unique carbon atom, including the carboxyl carbon (~170 ppm) and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For C₁₂H₉NO₂S, the expected monoisotopic mass is approximately 231.04 Da. High-resolution mass spectrometry would confirm the elemental composition. Predicted mass-to-charge ratios for common adducts of a structural isomer, 4-(pyridin-2-ylsulfanyl)benzoic acid, include [M+H]⁺ at 232.04268 and [M+Na]⁺ at 254.02462, which would be expected to be similar for the title compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrational bands include a broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching band (~1700 cm⁻¹), C-S stretching vibrations, and multiple bands corresponding to C=C and C=N stretching and C-H bending in the aromatic rings.

UV-Vis Spectroscopy: The electronic spectrum is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic systems of the pyridine and benzene rings.

Table 2: Summary of Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR Aromatic Protons δ 7.0 - 9.0 ppm
Carboxyl Proton δ > 10 ppm (broad singlet)
IR O-H Stretch (Carboxyl) 2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Carboxyl) ~1700 cm⁻¹ (strong, sharp)
C-S Stretch ~600-800 cm⁻¹
Aromatic C=C/C=N Stretch ~1450-1600 cm⁻¹
MS Molecular Ion ([M]⁺) m/z ≈ 231
Protonated Molecule ([M+H]⁺) m/z ≈ 232

| UV-Vis | Electronic Transitions | λₘₐₓ in the range of 250-350 nm (π→π*) |

Supramolecular Organization and Intermolecular Interactions Involving 2 Pyridin 2 Yl Sulfanyl Benzoic Acid

Hydrogen Bonding Networks in Solid-State Assemblies (e.g., Carboxylic Acid Dimerization, O-H···O, C-H···O Interactions)

In the solid state, carboxylic acids frequently form dimeric structures through strong hydrogen bonds between the carboxyl groups of two molecules. This well-established motif, known as a carboxylic acid dimer, is a primary feature of the supramolecular organization of 2-[(Pyridin-2-yl)sulfanyl]benzoic acid. The formation of these dimers involves two complementary O-H···O hydrogen bonds, creating a stable eight-membered ring.

The following table summarizes the typical hydrogen bonds observed in the solid-state assemblies of carboxylic acids and related compounds:

Interaction Type Description Typical Distance (Å) Significance
O-H···OStrong hydrogen bond between the hydroxyl group of the carboxylic acid and a carbonyl oxygen.2.6 - 2.8Primary interaction leading to dimerization.
C-H···OWeaker hydrogen bond between an aromatic or aliphatic C-H group and a carbonyl or hydroxyl oxygen.3.0 - 3.5Contributes to the stability and dimensionality of the supramolecular network.

Aromatic Interactions (e.g., π-π Stacking) and Weak Noncovalent Interactions

The presence of both a pyridine (B92270) and a benzene (B151609) ring in the structure of this compound introduces the possibility of aromatic interactions, specifically π-π stacking. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The extent and geometry of π-π stacking can significantly influence the crystal packing.

Self-Assembly Processes and Directed Crystal Growth

The formation of a well-ordered crystalline solid from a solution of this compound is a process of molecular self-assembly. This process is directed by the hierarchy of intermolecular interactions. The strong carboxylic acid dimerization is likely the initial and most dominant interaction, leading to the formation of dimeric synthons in solution.

These pre-organized dimers then arrange themselves in space, guided by the weaker C-H···O and π-π stacking interactions, to form the final crystal lattice. The interplay between these various forces determines the final crystal morphology and can be influenced by factors such as solvent and temperature, which can affect the kinetics and thermodynamics of crystal growth. The understanding of these self-assembly processes is fundamental in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Computational Analysis of Intermolecular Forces

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing and quantifying the intermolecular forces that govern the supramolecular organization of molecules like this compound. These theoretical calculations can provide insights into the energetics and geometries of the various noncovalent interactions.

For instance, DFT calculations can be used to:

Calculate the binding energy of the carboxylic acid dimer, confirming its stability.

Model the potential energy surface to identify the most stable conformations and packing arrangements.

Analyze the electron density distribution to characterize the nature and strength of hydrogen bonds and other weak interactions.

Such computational studies complement experimental data from techniques like X-ray crystallography, providing a more complete picture of the supramolecular structure and the forces that hold it together.

Theoretical and Computational Studies on 2 Pyridin 2 Yl Sulfanyl Benzoic Acid

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. These studies often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For derivatives of benzoic acid, DFT calculations at the B3LYP/6-311G level have been used to determine the energies of these frontier orbitals. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For instance, the calculated HOMO-LUMO gap for a related compound, 4-(carboxyamino)-benzoic acid, was found to be 5.0 eV, indicating a stable structure. Such calculations for 2-[(Pyridin-2-yl)sulfanyl]benzoic acid would reveal how the combination of the pyridine (B92270), thioether, and benzoic acid moieties influences its electronic stability and potential for charge transfer.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations

Molecular OrbitalEnergy (eV)Description
LUMO-1.82Indicates the ability to accept an electron.
HOMO-6.82Represents the ability to donate an electron.
Energy Gap (ΔE) 5.00 Correlates with chemical reactivity and stability.

Note: Data presented is for a related benzoic acid derivative, 4-(carboxyamino)-benzoic acid, to illustrate typical values obtained from DFT calculations.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret various spectroscopic data, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. By calculating these spectra theoretically, researchers can assign experimental bands with greater confidence and understand the vibrational modes and electronic transitions responsible for them.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations of FT-IR and FT-Raman spectra are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311+G(d,p). The calculated harmonic vibrational frequencies are often scaled to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. These calculations allow for the detailed assignment of vibrational modes, such as C-H stretching, C=O stretching of the carboxylic acid, and vibrations of the pyridine and benzene (B151609) rings. For example, the characteristic carbonyl (C=O) stretching vibration is generally expected in the 1740–1660 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. These calculations provide information on excitation energies, oscillator strengths, and the specific molecular orbitals involved in each electronic transition (e.g., π→π* or n→π*). For benzoic acid derivatives, TD-DFT calculations can predict the absorption maxima (λ_max) and help assign the observed experimental bands. The choice of functional, such as CAM-B3LYP or M06-2X, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving high accuracy.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueExperimental λ_max (nm)Calculated λ_max (nm)Transition Assignment
UV-Vis348342.90π→π* / n→π
UV-Vis406405.85π→π / n→π*

Note: Data presented is for a comparable heterocyclic system to demonstrate the typical agreement between experimental and TD-DFT results.

Computational Modeling of Reaction Mechanisms and Energetics

While specific computational studies on the reaction mechanisms of this compound are not widely documented, the methodologies for such investigations are well-established. DFT calculations are a cornerstone for exploring reaction pathways, identifying transition states, and calculating activation energies.

This type of analysis can provide a detailed, step-by-step understanding of how a reaction proceeds at the molecular level. For instance, computational studies can model the condensation reaction that might be used in its synthesis. Such models would calculate the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

Furthermore, these computational models can elucidate the role of catalysts or different solvent environments in a reaction, providing insights that can be used to optimize reaction conditions.

Ligand-Metal Interaction Energies and Bonding Analysis

The presence of multiple donor atoms (nitrogen from the pyridine ring, sulfur from the thioether linkage, and oxygen from the carboxyl group) makes this compound a versatile ligand for forming metal complexes. Computational chemistry provides powerful tools to analyze the nature and strength of the interactions between such a ligand and a metal center.

Interaction Energy Calculations: The strength of the bond between the ligand and a metal ion can be quantified by calculating the binding energy. This is typically done by computing the energies of the metal complex, the free ligand, and the free metal ion, and then determining the energy difference.

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis are employed to gain a deeper understanding of the ligand-metal bond. NBO analysis can identify and quantify the donor-acceptor interactions between the ligand's lone pair orbitals and the vacant orbitals of the metal center. This provides a detailed picture of the covalent character of the coordination bond. For example, NBO analysis of metal complexes with similar nitrogen-containing macrocycles reveals significant charge transfer from the lone pair orbitals of the nitrogen atoms to the s and p orbitals of the metal. Such analyses could pinpoint which donor atom in this compound forms the strongest bond with a given metal ion.

Table 3: Example of NBO Analysis for Ligand-Metal Interactions

Donor Orbital (Ligand)Acceptor Orbital (Metal)Interaction Energy (E^(2)) (kcal/mol)
LP (N)4s (Metal)59.2
LP (N)4p_x (Metal)30.7
LP (N)4p_y (Metal)30.7

Note: Data is for a representative Ga-TPyzPA complex to illustrate the type of information obtained from NBO analysis.

Conformation and Tautomerism Studies via Computational Methods

The flexibility of the thioether linkage in this compound allows for multiple spatial arrangements, or conformations. Additionally, the presence of the carboxylic acid group and the pyridine ring introduces the possibility of tautomerism.

Tautomerism Studies: Tautomers are isomers that readily interconvert, often through proton transfer. For this compound, proton transfer could occur between the carboxylic acid group and the pyridine nitrogen. Computational chemistry can be used to calculate the relative energies of different tautomeric forms. By comparing the energies of the optimized structures of each tautomer, it is possible to predict which form is more stable and therefore more abundant under given conditions (e.g., in the gas phase or in a specific solvent). These studies are critical, as different tautomers can have distinct chemical and physical properties.

Applications of 2 Pyridin 2 Yl Sulfanyl Benzoic Acid in Catalysis

Utilization as a Ligand in Homogeneous Catalysis

As ligands for homogeneous catalysts, these compounds facilitate key organic reactions by stabilizing the metal center and modulating its reactivity. Research has particularly focused on palladium complexes due to their widespread use in carbon-carbon bond formation.

A structurally related homolog, 2-(pyridine-2-ylmethylsulfanyl)benzoic acid , has been successfully employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. An air- and moisture-insensitive palladium(II) complex, [PdCl₂(C₁₃H₁₁NO₂S)], demonstrated high efficiency in catalyzing the coupling of aryl bromides with phenylboronic and 1,4-phenylenediboronic acid to form bi- and teraryls.

A key advantage of using this ligand is the introduction of the carboxylic acid group, which imparts water solubility to the palladium complex, allowing the reaction to proceed in an aqueous medium. This aligns with the principles of green chemistry by reducing the reliance on hazardous organic solvents. The catalytic system is effective at low catalyst loadings, ranging from 0.01 to 0.5 mol%, highlighting its high activity.

Table 1: Performance of a Palladium(II) Complex with 2-(pyridine-2-ylmethylsulfanyl)benzoic Acid in Suzuki-Miyaura Coupling

Feature Description
Catalyst [PdCl₂(C₁₃H₁₁NO₂S)]
Reaction Suzuki-Miyaura Coupling
Substrates Aryl Bromides, Phenylboronic Acid, 1,4-Phenylenediboronic Acid
Solvent Water
Catalyst Loading 0.01–0.5 mol%
Products Bi- and Teraryls

| Key Advantage | Air- and moisture-insensitive; operates in aqueous medium. |

The pyridine (B92270) moiety is a well-established directing group in transition metal-catalyzed C-H activation, guiding the functionalization of specific C-H bonds. In reactions involving 2-arylpyridines, the nitrogen atom of the pyridine ring can coordinate to a metal center, such as palladium, facilitating the activation and subsequent functionalization of the ortho-C-H bond on the adjacent aryl ring. This principle suggests that ligands like 2-[(pyridin-2-yl)sulfanyl]benzoic acid possess an intrinsic directing group. While specific studies detailing the use of this entire molecule as a ligand in C-H activation are not prevalent, the concept of pyridyl-assisted cyclometalation is a cornerstone of modern catalysis. Such a process is crucial for creating a reactive palladacycle intermediate that enables the desired bond formation.

Heterogeneous Catalysis and Nanoparticle Formation

While often employed in homogeneous systems, catalysts derived from these ligands can bridge the gap between homogeneous and heterogeneous catalysis through the in-situ formation of nanoparticles. In the Suzuki-Miyaura coupling reactions catalyzed by the palladium(II) complex of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid , the formation of palladium nanoparticles (NPs) was observed at the onset of the reaction.

These nanoparticles exhibit a narrow size distribution, with approximately 80-85% of the particles measuring between 3.0 and 5.5 nm. The emergence of these NPs suggests they play a significant role in the catalytic process. This phenomenon represents a "homogeneous-heterogeneous" catalytic system, where a molecular precatalyst generates highly active nanoparticles that drive the reaction.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for its optimization. For the Suzuki-Miyaura coupling catalyzed by the palladium complex of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid , mechanistic studies were conducted to elucidate the nature of the active catalytic species. Despite the observed formation of palladium nanoparticles, poisoning experiments and two-phase tests indicated that the catalysis is predominantly homogeneous in nature.

This suggests that while nanoparticles are formed, the primary catalytic cycle likely involves soluble molecular palladium species. The mechanism is believed to proceed through a classic [Pd⁰–Pdᴵᴵ] cycle, which involves the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The ligand's role is to stabilize the palladium center throughout these oxidative state changes, preventing aggregation into inactive bulk metal and facilitating the efficient turnover of the catalyst.

Ligand Tuning for Enhanced Catalytic Activity and Selectivity

The performance of a metal catalyst can be finely tuned by modifying the electronic and steric properties of its ligands. The this compound scaffold offers multiple opportunities for such tuning. For instance, introducing electron-donating or electron-withdrawing substituents onto the pyridine or benzoic acid rings can alter the electron density at the metal center.

Electronic Effects : Adding electron-donating groups (e.g., methoxy-) would increase the electron density on the metal, which could enhance the rate of oxidative addition. Conversely, electron-withdrawing groups (e.g., nitro-) would make the metal center more electrophilic, potentially favoring the reductive elimination step. This principle of ligand modification has been shown to directly impact the redox potential and catalytic activity of copper complexes used in water oxidation, providing a clear precedent for this strategy.

Steric Effects : Adjusting the steric bulk near the metal's coordination sphere can influence the selectivity of the reaction, for example, by controlling which substrates can access the catalytic site.

By systematically modifying the ligand structure, catalysts can be tailored for specific substrates, improved turnover rates, and greater selectivity, demonstrating a rational approach to catalyst design.

Advanced Analytical Characterization of 2 Pyridin 2 Yl Sulfanyl Benzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.rsc.orgmdpi.com

High-resolution mass spectrometry (HRMS) is a cornerstone for the unambiguous identification of 2-[(Pyridin-2-yl)sulfanyl]benzoic acid and its derivatives. nih.gov This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

In the analysis of this compound, the molecular ion peak ([M]+ or [M-H]-) would be a primary focus. The fragmentation patterns observed in mass spectra are invaluable for structural elucidation. chemguide.co.uk While specific fragmentation data for this exact compound is not extensively published, patterns can be predicted based on the known behavior of related structures, such as benzoic acids and pyridyl sulfides. libretexts.orgresearchgate.netmiamioh.edu

Key Fragmentation Pathways:

Loss of COOH: A common fragmentation for benzoic acids is the loss of the carboxyl group (a mass difference of 45 Da). libretexts.org

Cleavage of the C-S Bond: The bond between the benzoic acid moiety and the sulfur atom is susceptible to cleavage.

Fragmentation of the Pyridine (B92270) Ring: The pyridine ring can also undergo characteristic fragmentation.

A hypothetical fragmentation table for this compound is presented below:

Fragment Ion Proposed Structure m/z (approx.)
[C12H9NO2S]+Molecular Ion231
[C11H9NS]+Loss of COOH186
[C7H5O2S]+Cleavage of Pyridine-S bond153
[C5H4N]+Pyridyl cation78

Chromatographic Separation Techniques (e.g., LC-MS/MS, RP-UHPLC) for Purity and Mixture Analysis.docbrown.info

Chromatographic methods are essential for separating this compound from impurities and for analyzing complex mixtures containing its derivatives. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov It is particularly useful for quantifying low levels of the compound in complex matrices.

Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): RP-UHPLC offers rapid and high-resolution separations, making it ideal for purity assessments and monitoring reaction progress. nih.govacs.orgnih.gov A typical RP-UHPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a formic acid modifier to improve peak shape. vu.edu.au

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification.hmdb.ca

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. docbrown.infonist.govresearchgate.netresearchgate.netnist.gov The broad O-H stretch of the carboxylic acid, the C=O stretch, C-S stretching, and various vibrations associated with the aromatic rings would be key diagnostic peaks. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. semi.ac.cnias.ac.inresearchgate.net It can provide additional structural information and is often used to study solid-state forms and polymorphism.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1700-1680
C=C (Aromatic)Stretching1600-1450
C-SStretching700-600

Nuclear Magnetic Resonance Spectroscopy (1H, 13C) for Structural Elucidation.rsc.orghmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. researchgate.netrsc.orgchemicalbook.com The spectrum of this compound would show distinct signals for the protons on the pyridine and benzene (B151609) rings, as well as a characteristic downfield signal for the carboxylic acid proton. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.infochemicalbook.comscispace.comresearchgate.net Key signals would include the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.

Based on available literature for a closely related compound, the following NMR data can be anticipated: rsc.org

¹H NMR Data (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
13.11s1HCOOH
8.63s1HPyridine-H
8.12d1HAromatic-H
8.05 - 7.97m3HAromatic-H
7.70 - 7.55m2HAromatic-H

¹³C NMR Data (101 MHz, DMSO-d6): rsc.org

Chemical Shift (δ, ppm)
172.67
140.15
137.36
135.82
134.50
133.54
133.39
133.28
132.87
132.02
130.38

Potential as an Analytical Reagent (e.g., Colorimetric applications for metal ions)

The structure of this compound, featuring a pyridine nitrogen, a sulfur atom, and a carboxylic acid group, suggests its potential as a chelating agent. This makes it a candidate for development as an analytical reagent, particularly for the colorimetric detection of metal ions. mdpi.comresearchgate.net

Many pyridyl-containing compounds act as chromogenic reagents, forming colored complexes with specific metal ions. najah.edu The interaction of metal ions with the chelating sites of this compound could lead to a change in its electronic properties, resulting in a visible color change. This property could be exploited for the development of simple and rapid colorimetric sensors for various metal ions in environmental or biological samples. nih.gov The sensitivity and selectivity of such a sensor would depend on the specific metal ion and the reaction conditions.

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